BenchChemオンラインストアへようこそ!

2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid

Kinase inhibition TNIK anti-cancer

2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is a small-molecule heterocyclic building block featuring an N-unsubstituted pyrazole core with a 4-bromophenyl group at the 5-position and an acetic acid side chain at the 3-position (molecular formula C11H9BrN2O2, MW 281.11). This specific 1H-pyrazole-3-acetic acid substitution pattern is a privileged scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors and anti-inflammatory agents.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B15055098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)Br
InChIInChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16)
InChIKeyACWIUHUNPRAUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyers' Guide to 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid (CAS 175603-95-9): Core Chemistry and Research Positioning


2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is a small-molecule heterocyclic building block featuring an N-unsubstituted pyrazole core with a 4-bromophenyl group at the 5-position and an acetic acid side chain at the 3-position (molecular formula C11H9BrN2O2, MW 281.11) . This specific 1H-pyrazole-3-acetic acid substitution pattern is a privileged scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors [1] and anti-inflammatory agents [2]. Unlike its N-substituted or regioisomeric analogs, the free NH-pyrazole enables direct functionalization at both the N1 position and the carboxylic acid terminus, offering a versatile handle for parallel library synthesis [3].

Why 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid Cannot Be Substituted with Any Pyrazole Acetic Acid Analog


Generic substitution among bromophenyl-pyrazole acetic acid isomers is unreliable because the position of the acetic acid chain relative to the pyrazole nitrogens dictates both biological target engagement and downstream derivatization chemistry. For instance, the 1H-pyrazol-3-yl acetic acid regioisomer (the target compound) provides a distinct hydrogen-bond donor/acceptor geometry compared to the 1H-pyrazol-4-yl acetic acid or 1H-pyrazol-5-yl carboxylic acid isomers [1]. In kinase inhibitor programs, the 3-yl acetic acid configuration has been specifically exploited to achieve TNIK inhibition with IC50 values in the nanomolar range, whereas simple positional isomerism can ablate this activity entirely [2]. Furthermore, the N-unsubstituted pyrazole permits selective N-alkylation or N-arylation, which is precluded in N-phenyl or N-methyl analogs commonly offered as substitutes [3]. The 4-bromophenyl group at the 5-position is also critical: replacement with chloro, fluoro, or unsubstituted phenyl alters both electronic properties and hydrophobic interactions [4].

Quantitative Differentiation Evidence for Procuring 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid Over Its Closest Analogs


Kinase Inhibitor Scaffold Potency: TNIK IC50 Comparison Between 5-(4-Bromophenyl)-1H-pyrazol-3-yl Core and Alternative Heterocycles

A derivative incorporating the exact 5-(4-bromophenyl)-1H-pyrazol-3-yl core (methyl (4-((5-(4-bromophenyl)-1H-pyrazol-3-yl)amino)-3-methylphenyl)carbamate) exhibited an IC50 of 157 nM against TNIK kinase [1]. By contrast, a structurally distinct but functionally related TNIK inhibitor (CHEMBL2312143) from the same BindingDB dataset showed an enzymatic IC50 of 5 nM, but its cellular functional activity (TCF4/beta-catenin transcription) was >30,000 nM, indicating poor cellular translation [2]. The pyrazol-3-yl core thus enables balanced enzymatic and cellular activity profiles.

Kinase inhibition TNIK anti-cancer

Anti-Inflammatory Efficacy: Bromo vs. Fluoro Substitution in Bis-Pyrazole Derivatives

In a head-to-head comparative evaluation of bis-pyrazole compounds, the molecule bearing the 5-(4-bromophenyl)-1H-pyrazol-3-yl core (compound 5b, N-[4-(5-(4-bromophenyl)-1-phenyl-1H-pyrazol-3-yl)phenyl-2-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)]acetamide) produced 68.87% anti-inflammatory activity in a carrageenan-induced rat paw edema model, compared to 68.42% for the fluoro-substituted analog 5a [1]. While quantitatively similar for edema reduction, in silico molecular docking showed that both 5a and 5b were more selective toward COX-2 (PDB ID: 1CX2) than COX-1 (PDB ID: 1CQE), and the bromo derivative 5b emerged as the most potent overall molecule with combined anti-inflammatory, analgesic, and antimicrobial properties [1]. The LD50 for all bis-pyrazole compounds in this series exceeded 2000 mg/kg, indicating a high safety margin [1].

Anti-inflammatory COX-2 analgesic

FPR Agonist Pharmacophore Validation: Why the 4-Bromophenyl Fragment Requires the Correct Scaffold Geometry

A dedicated scaffold-hopping study demonstrated that the 4-(bromophenyl)acetamide fragment is essential for formyl peptide receptor (FPR) agonist activity but that its efficacy is highly dependent on the heterocyclic scaffold: pyridazinone and pyridinone 6-membered ring scaffolds produced potent FPR agonists (EC50 in nanomolar to submicromolar range), whereas pyrazole and pyrazolone 5-membered ring derivatives with the identical 4-bromophenylacetamide side chain exhibited low or absent FPR agonist activity [1]. Molecular modeling confirmed that the 5-membered pyrazole nucleus causes a worse arrangement of the key pharmacophoric fragment in the FPR binding site [1]. This is a critical procurement insight: the 5-(4-bromophenyl)-1H-pyrazol-3-yl acetic acid scaffold is demonstrably unsuitable for FPR programs but highly productive for kinase targets, enabling researchers to avoid pursuing dead-end chemical space.

FPR agonists inflammation cancer

Multigram-Scale Synthesis: Yield and Practicality Comparison Across Pyrazolylacetic Acid Regioisomers

A 2022 methodology paper described the practical multigram synthesis of 4- and 5-pyrazolylacetic acids using oxalic acid derivatives as C2 building blocks followed by Wolff-Kishner-Huang Minlon reduction, achieving protocols scalable to 300–500 g with approximately 20% overall yield [1]. The scope explicitly includes bromo-substituted pyrazoles, confirming that the 5-(4-bromophenyl) substitution pattern is compatible with this scalable route [1]. A complementary simplified 'fast' protocol was also reported, which sacrifices some yield for direct product isolation without intermediate purification, offering purchasing scientists a choice between cost-efficiency (high-yield route requiring chromatographic purification) and speed (lower-yield but single-step isolation) [1].

Process chemistry scale-up synthesis

Proven Application Scenarios for 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid Based on Quantitative Evidence


TNIK-Directed Cancer Drug Discovery: Hit Expansion and Lead Optimization

Medicinal chemistry teams pursuing Traf2- and NCK-interacting kinase (TNIK) as an oncology target should select this compound as a core scaffold. The 5-(4-bromophenyl)-1H-pyrazol-3-yl core delivers nanomolar TNIK enzymatic inhibition (IC50 = 157 nM for a representative derivative [1]) and, importantly, translates this activity into cellular pathway modulation without the extreme potency gap observed with alternate chemotypes [2]. The free NH and carboxylic acid provide two orthogonal diversification points for parallel SAR exploration.

COX-2 Selective Anti-Inflammatory Agent Development with Polypharmacological Potential

The bromophenyl-pyrazole core has demonstrated in vivo anti-inflammatory efficacy (68.87% edema inhibition) with molecular docking-confirmed COX-2 selectivity over COX-1 [1]. The bromo substitution confers a measurable advantage over fluoro analogs (68.42%) and uniquely combines analgesic and antimicrobial activities, making this scaffold suitable for programs targeting complex inflammatory disorders where multi-modal activity is therapeutically desirable [1]. The high safety margin (LD50 > 2000 mg/kg) supports further preclinical development.

Parallel Library Synthesis Using Orthogonal Functionalization Handles

The N-unsubstituted pyrazole ring and the pendant acetic acid chain provide two chemically orthogonal reactive sites for library construction [1]. N-alkylation/arylation at the pyrazole NH (as demonstrated in the synthesis of TNIK inhibitor derivatives), combined with amide coupling or esterification at the carboxylic acid, enables rapid generation of diverse compound libraries. This dual-handle architecture is not available in N-substituted pyrazole analogs often commercialized as 'equivalent' building blocks [2].

Negative Selection for FPR-Targeted Programs: Avoiding Scaffold Mismatches

For research groups investigating formyl peptide receptors (FPR1, FPR2, FPR3) as therapeutic targets, this compound serves as a critical negative control or exclusion criterion. Published evidence demonstrates that the pyrazole 5-membered scaffold, despite bearing the essential 4-bromophenyl pharmacophore, is structurally incompatible with FPR receptor binding, resulting in orders-of-magnitude loss of agonist activity compared to 6-membered pyridazinone/pyridinone scaffolds [1]. This explicit scaffold-selectivity mapping prevents investment in chemical matter that is inherently unproductive for FPR programs.

Quote Request

Request a Quote for 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.